Product packaging for 4-Pyridoxic Acid-d2(Cat. No.:)

4-Pyridoxic Acid-d2

Número de catálogo: B12077128
Peso molecular: 185.17 g/mol
Clave InChI: HXACOUQIXZGNBF-SMZGMGDZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

4-Pyridoxic acid (4-PA) is the terminal catabolite of vitamin B6 metabolism, formed primarily via the oxidation of pyridoxal by hepatic aldehyde oxidase (AOX) . It is excreted in urine and serves as a key biomarker for assessing systemic vitamin B6 status . Structurally, 4-PA features a hydroxymethyl group at position 5, a carboxylic acid group at position 4, and a hydroxyl group at position 3 (Figure 1). Its levels are influenced by vitamin B6 intake, renal function, and metabolic disorders such as diabetes and thromboangiitis obliterans (TAO) . Elevated plasma 4-PA correlates with vascular inflammation and thrombosis risk, making it clinically significant in cardiovascular disease (CVD) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO4 B12077128 4-Pyridoxic Acid-d2

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C8H9NO4

Peso molecular

185.17 g/mol

Nombre IUPAC

5-[dideuterio(hydroxy)methyl]-3-hydroxy-2-methylpyridine-4-carboxylic acid

InChI

InChI=1S/C8H9NO4/c1-4-7(11)6(8(12)13)5(3-10)2-9-4/h2,10-11H,3H2,1H3,(H,12,13)/i3D2

Clave InChI

HXACOUQIXZGNBF-SMZGMGDZSA-N

SMILES isomérico

[2H]C([2H])(C1=CN=C(C(=C1C(=O)O)O)C)O

SMILES canónico

CC1=NC=C(C(=C1O)C(=O)O)CO

Origen del producto

United States

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido 4-Piridoxico-d2 implica la sustitución de algunos o todos los átomos de hidrógeno en el ácido 4-piridoxico con átomos de deuterio. Esto se puede lograr utilizando reactivos deuterados o exponiendo el ácido 4-piridoxico a gas deuterio o agua pesada. La forma deuterada se puede caracterizar utilizando varias técnicas, como la espectroscopia de resonancia magnética nuclear (RMN), la espectrometría de masas y la espectroscopia de infrarrojo.

Métodos de producción industrial: Los métodos de producción industrial para el ácido 4-Piridoxico-d2 no están ampliamente documentados. El enfoque general implica el uso de reactivos deuterados y condiciones de reacción controladas para garantizar la incorporación de átomos de deuterio en la molécula de ácido 4-piridoxico.

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 4-Piridoxico-d2 experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones generalmente se llevan a cabo en condiciones controladas para garantizar la estabilidad del compuesto deuterado .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones del ácido 4-Piridoxico-d2 incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones a menudo se llevan a cabo en solventes acuosos u orgánicos bajo condiciones controladas de temperatura y pH .

Productos principales: Los productos principales formados a partir de las reacciones del ácido 4-Piridoxico-d2 dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación del ácido 4-Piridoxico-d2 puede producir ácido 5-formil-3-hidroxi-2-metilpiridina-4-carboxílico .

Aplicaciones Científicas De Investigación

Clinical Diagnostics

4-Pyridoxic Acid-d2 is increasingly used as a biomarker in clinical settings to assess vitamin B6 status and related metabolic conditions.

Renal Insufficiency Studies

Research indicates that elevated levels of 4-pyridoxic acid are associated with renal insufficiency. A study involving 17 nonpregnant women, 17 pregnant women, and 16 lactating women demonstrated that the renal clearance of 4-pyridoxic acid was significantly higher than creatinine clearance, suggesting tubular secretion plays a role in its elimination . This finding is critical for understanding vitamin B6 metabolism in patients with impaired renal function.

Group Renal Clearance (mL/min)
Nonpregnant Women232 ± 94
Pregnant Women337 ± 140
Lactating Women215 ± 103

Cancer Prognosis

In colorectal cancer research, the ratio of pyridoxal 5′-phosphate to 4-pyridoxic acid has been linked to patient survival rates. A cohort study involving 1,286 patients showed that higher levels of pyridoxal 5′-phosphate were associated with improved overall and cancer-specific survival . The study highlights the potential of using these metabolites as prognostic indicators.

Nutritional Studies

This compound serves as a valuable marker for assessing dietary intake and metabolism of vitamin B6.

Vascular Risk Assessment

In patients with type 2 diabetes, the ratio of 4-pyridoxic acid to pyridoxine has been identified as a reliable marker for cardiovascular risk. A study found that patients with high vascular risk had significantly elevated levels of this ratio compared to those with low risk . This suggests that monitoring these metabolites can provide insights into cardiovascular health.

Risk Level 4-Pyridoxic Acid (nmol/L) Pyridoxine (nmol/L) Ratio (4-Pyridoxic Acid/Pyridoxine)
High48.2 ± 63.72.8 ± 28.47.0 ± 4.8
Low31.9 ± 15.038.1 ± 127.83.9 ± 3.2

Metabolic Disorders Research

The role of this compound extends into research on metabolic disorders, particularly those affecting vitamin B6 metabolism.

Hypophosphatasia

In conditions such as hypophosphatasia, where alkaline phosphatase activity is low, the levels of pyridoxal-5’-phosphate can be high while pyridoxic acid remains normal . This discrepancy can indicate disrupted vitamin B6 metabolism and highlight the importance of monitoring both metabolites in clinical assessments.

Cancer Mortality Studies

A large-scale study involving over 15,000 participants found a linear association between higher levels of 4-pyridoxic acid and increased all-cause and cancer mortality . This underscores the compound's potential utility in epidemiological studies focused on cancer outcomes.

Mecanismo De Acción

El mecanismo de acción del ácido 4-Piridoxico-d2 implica su papel como metabolito de la piridoxina. Participa en la vía de degradación de la piridoxina, donde se oxida a ácido 5-formil-3-hidroxi-2-metilpiridina-4-carboxílico por la enzima 4-piridoxica deshidrogenasa . Esta enzima es una enzima FAD-dependiente unida a la membrana que cataliza la reacción de oxidación, acoplando con la reducción del 2,6-dicloroindofenol .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Vitamin B6 comprises interconvertible compounds: pyridoxine (PN, alcohol form), pyridoxal (PL, aldehyde form), pyridoxamine (PM, amine form), and their phosphorylated derivatives (e.g., pyridoxal 5′-phosphate, PLP). Below is a detailed comparison:

Structural and Metabolic Differences

Compound Structure Metabolic Role Key Interactions
4-Pyridoxic Acid Terminal catabolite with -COOH at C4 Excreted in urine; biomarker for B6 status and vascular risk Formed via AOX-mediated oxidation of PL; upregulated by acetaldehyde .
Pyridoxal (PL) Aldehyde form with -CHO at C4 Precursor for PLP; central to enzymatic cofactor synthesis Converted to 4-PA via AOX or to PLP via pyridoxal kinase .
Pyridoxine (PN) Alcohol form with -CH2OH at C4 Dietary form; converted to PLP via phosphorylation and oxidation Transported by SLC19A2/3; not inhibited by 4-PA or PLP .
PLP Active coenzyme with -PO4 at C5 Cofactor for >140 enzymes (e.g., transaminases, decarboxylases) Degraded to 4-PA under oxidative stress or alcohol exposure .
5-Pyridoxic Acid Structural isomer (carboxyl at C5) Minor bacterial metabolite; no known role in humans Produced by bacterial oxidation of PN .

Functional and Clinical Differences

  • Bioavailability: PN and PM require phosphorylation and oxidation to PLP for activation, while 4-PA is non-functional and rapidly excreted . PLP binds irreversibly to albumin, extending its half-life (~20–33 days) compared to 4-PA (hours to days) .
  • Clinical Associations :
    • 4-PA/PN Ratio : Elevated in type 2 diabetes (T2DM) patients with high cardiovascular risk (AUC = 0.72) due to enhanced PL→4-PA catabolism and reduced PN levels .
    • 4-PA/PLP Ratio (PAr Index) : Reflects oxidative stress and AOX activity; linked to nitric oxide dysregulation .
    • Renal Impact : Elevated plasma 4-PA indicates renal insufficiency under stable B6 intake .

Transport and Inhibition Profiles

  • Inhibited by 4-deoxypyridoxine (a PN analog) but unaffected by 4-PA .
  • Drug Interactions: Probenecid (OAT1/3 inhibitor) reduces 4-PA renal excretion, validating its use as an endogenous biomarker for transporter activity .

Key Research Findings

Disease Associations

  • Thrombosis: TAO model rats showed disrupted B6 metabolism, with 4-PA accumulation increasing thrombosis risk; SMYAT (a traditional medicine) normalized levels .
  • Alcohol Dependence (AD) : Acetaldehyde accelerates PLP→4-PA degradation, exacerbating B6 deficiency and gut dysbiosis .
  • Dairy Cow Health : Lower fecal/plasma 4-PA in cows with displaced abomasum linked to systemic inflammation .

Analytical Methods

  • HPLC Quantification : 4-PA levels in human milk (0.094 ± 0.040 µmol/L) are 12% of cow milk, reflecting species-specific B6 metabolism .
  • PBPK Modeling : Used to predict 4-PA kinetics during OAT1/3 inhibition, supporting drug development .

Actividad Biológica

4-Pyridoxic Acid-d2 is a deuterated form of 4-pyridoxic acid, a metabolite of vitamin B6 (pyridoxine) that plays a significant role in various biochemical processes within the body. This article explores its biological activity, including its pharmacokinetics, role as a biomarker, and implications in various health conditions.

Overview of 4-Pyridoxic Acid

4-Pyridoxic acid is primarily formed from the catabolism of vitamin B6 and is excreted in urine. It serves as an important marker for assessing vitamin B6 status and metabolism. The biological activity of 4-pyridoxic acid is closely linked to its role in enzymatic reactions and its influence on various physiological processes.

Pharmacokinetics and Metabolism

Recent studies have developed physiologically-based pharmacokinetic (PBPK) models to understand the behavior of 4-pyridoxic acid in the body. These models predict how the compound interacts with renal organic anion transporters (OAT1 and OAT3), which are crucial for drug-drug interactions (DDIs) and for understanding changes in transporter activity due to diseases such as chronic kidney disease (CKD) .

Key Findings from PBPK Models:

  • Increased Baseline Concentrations : Elevated levels of 4-pyridoxic acid have been observed after administration of probenecid, a known inhibitor of OAT1/3, indicating its sensitivity as a biomarker for renal function .
  • Impact of CKD : Patients with CKD show increased baseline concentrations of 4-pyridoxic acid, suggesting its potential use in monitoring renal health .

Role as a Biomarker

4-Pyridoxic acid has been identified as a critical biomarker for assessing vitamin B6 metabolism and its implications in various health conditions, particularly cardiovascular risk among diabetic patients.

Case Study: Type 2 Diabetes

In a study involving 122 patients with type 2 diabetes, plasma concentrations of 4-pyridoxic acid were significantly higher in individuals with high cardiovascular risk compared to those with low risk. The study highlighted that:

  • Plasma Levels : High-risk patients had plasma levels of 48.2 nmol/L compared to 31.9 nmol/L in low-risk patients (p = 0.031).
  • Pyridoxine Ratio : The ratio of 4-pyridoxic acid to pyridoxine was also markedly higher in high-risk patients (7.0 vs. 3.9; p < 0.001), indicating a shift in vitamin B6 metabolism under stress conditions .

Implications in Disease Prevention

The relationship between serum levels of vitamin B6 vitamers, including 4-pyridoxic acid, and the risk of diseases such as pancreatic cancer has also been investigated. A nested case-control study found no direct association between serum levels of 4-pyridoxic acid and pancreatic cancer risk; however, high levels of pyridoxal 5'-phosphate were associated with reduced cancer risk .

Summary Table of Findings

Study FocusKey Findings
PBPK Modeling Increased PDA levels post-probenecid administration
Type 2 Diabetes Higher plasma levels in high-risk patients
Pancreatic Cancer Risk No association with PA; protective effect from PLP

Q & A

Basic Research Questions

Q. What analytical methods are most effective for detecting and quantifying 4-Pyridoxic Acid-d2 in biological samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for deuterated compounds. Fluorescence spectroscopy is also viable, as 4-Pyridoxic Acid exhibits distinct spectral properties (excitation: 320 nm; emission: 430 nm) . For isotopic differentiation, ensure mass transitions account for the +2 Da shift from deuterium. Sample preparation should include acidification to stabilize the compound and avoid enzymatic degradation .

Q. How does this compound participate in vitamin B6 metabolism, and what enzymes regulate its catabolism?

  • Methodological Answer : this compound is the terminal metabolite of vitamin B6, formed via aldehyde oxidase I and microbial pyridoxal 4-dehydrogenase. Its further breakdown involves gut microbiota via 4-pyridoxic acid dehydrogenase, producing 3-hydroxy-2-methylpyridine-4,5-dicarboxylate (NAD-dependent) . To study pathway dynamics, use isotopic tracing with deuterated precursors (e.g., pyridoxal-d2) in fecal or urine samples, coupled with NMR to track deuterium incorporation .

Q. What are the critical considerations for preparing this compound standards in experimental workflows?

  • Methodological Answer :

  • Purity : Verify ≥98% purity via HPLC-UV (retention time: 5.2–5.8 min) and confirm deuteration levels using high-resolution MS .
  • Solubility : Dissolve in 0.1 M HCl (pH 2.0) to prevent aggregation. Avoid phosphate buffers, which may chelate the compound .
  • Stability : Store at -80°C under argon to minimize oxidation. Monitor degradation via periodic LC-MS analysis .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence its pharmacokinetic and metabolic profiles compared to the non-deuterated form?

  • Methodological Answer : Deuterium introduces kinetic isotope effects (KIE), slowing hepatic clearance by ~15% due to reduced C-D bond cleavage rates. To quantify this, conduct paired in vivo studies in rodent models, comparing AUC (area under the curve) for both forms. Use compartmental modeling to adjust for altered enzyme binding affinities (e.g., aldehyde oxidase) .

Q. What experimental strategies resolve contradictions in clinical data regarding 4-Pyridoxic Acid upregulation in both diseased and healthy cohorts?

  • Methodological Answer : Contradictions arise from context-dependent pathway activation. For example, in gastric cardia adenocarcinoma (GCA), both patients and controls show upregulated 4-Pyridoxic Acid due to compensatory vitamin B6 metabolism . To dissect this:

  • Normalization : Use the PAr index (ratio of 4-Pyridoxic Acid to pyridoxal 5'-phosphate + pyridoxal) to adjust for total B6 status .
  • Multi-omics Integration : Combine metabolomics with transcriptomic data (e.g., ALDH gene expression) to identify regulatory drivers .

Q. How can fluorescence lifetime imaging (FLIM) leverage this compound’s photophysical properties to study protein dynamics?

  • Methodological Answer : Covalently conjugate this compound to proteins via amide linkages. Its fluorescence lifetime (8–9.6 ns) and phosphorescence (0.6–2.2 ms) enable dual-time-scale analysis:

  • Nanosecond dynamics : Probe local conformational changes using time-resolved fluorescence anisotropy .
  • Millisecond motions : Measure oxygen-sensitive phosphorescence to map macromolecular rigidity in hypoxic environments .

Guidance for Research Design

  • Hypothesis Testing : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame questions. Example: "Does this compound accumulation reflect dysregulated B6 metabolism in chronic inflammation?" .
  • Data Validation : Include internal standards (e.g., 4-Pyridoxic Acid-¹³C) to correct for matrix effects in LC-MS .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.